Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
Overview
Description
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by its two ester functional groups attached to a piperidine ring, which is a six-membered ring containing one nitrogen atom. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the diastereoselective addition of Grignard reagents to chiral imines derived from piperidine. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes using chiral catalysts. These processes are designed to maximize yield and enantiomeric purity while minimizing waste and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Mechanism of Action
The mechanism by which Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2S,4S)-piperidine-2,4-dicarboxylate: This compound has a similar structure but different stereochemistry, leading to different biological activities.
Dimethyl (2R,4R)-piperidine-2,4-dicarboxylate: Another stereoisomer with distinct properties and applications.
Dimethyl (2R,4S)-piperidine-2,4-dicarboxylate: This stereoisomer also exhibits unique characteristics compared to the (2S,4R) form.
Uniqueness
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the development of chiral drugs and in asymmetric synthesis .
Properties
IUPAC Name |
dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJHLIFSMMYQEN-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678066 | |
Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98935-65-0 | |
Record name | Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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